molecular formula C10H11ClO2 B1322943 1-(2-Chloro-4-methoxyphenyl)propan-2-one CAS No. 16817-45-1

1-(2-Chloro-4-methoxyphenyl)propan-2-one

Cat. No.: B1322943
CAS No.: 16817-45-1
M. Wt: 198.64 g/mol
InChI Key: BOUFTQGHJLCNAJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxyphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiradical Activity

1-(2-Chloro-4-methoxyphenyl)propan-2-one and its derivatives have been noted for their antimicrobial and antiradical activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which can be synthesized from compounds like this compound, have shown antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. These compounds also exhibit antioxidant properties, although they are less potent compared to certain types of beta blockers (Čižmáriková et al., 2020).

Spectroscopic and Quantum Chemical Studies

Compounds like 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol have been characterized using quantum chemical methods and vibrational spectral techniques. These studies not only provide insights into the structure of these compounds but also reveal their biological functions, including antimicrobial activities and potential interactions with different proteins (Viji et al., 2020).

Photocyclization and Synthesis of Flavones

This compound derivatives have been used in photocyclization processes. These processes lead to the synthesis of flavones, a class of compounds known for various biological activities. The nature of substituents on the phenyl ring significantly influences the reaction pathway and the products formed (Košmrlj & Šket, 2007).

Synthesis of Bioactive Molecules

The structural framework of this compound is versatile and allows for the synthesis of various bioactive molecules. These molecules exhibit a range of activities, including antioxidant, anti-inflammatory, and gastroprotector activities. This highlights the compound's significance in the synthesis of pharmacologically relevant molecules (Freire et al., 2005).

Mechanism of Action

Mode of Action

Given its chemical structure, it may undergo nucleophilic substitution reactions at the benzylic position . The presence of the methoxy group could also influence its reactivity and interactions with its targets. More detailed studies are required to elucidate the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Based on its structure, it might be involved in pathways related to alkylbenzenes . The exact pathways and their downstream effects remain to be determined .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns would need to be studied in detail to understand its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 1-(2-Chloro-4-methoxyphenyl)propan-2-one’s action are not well established. Given its potential reactivity, it might induce changes in cellular processes or signaling pathways. These effects would need to be confirmed through experimental studies .

Properties

IUPAC Name

1-(2-chloro-4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUFTQGHJLCNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274359
Record name 1-(2-Chloro-4-methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-45-1
Record name 1-(2-Chloro-4-methoxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-methoxyphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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